N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16098185
InChI: InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19)
SMILES:
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

CAS No.:

Cat. No.: VC16098185

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide -

Specification

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
Standard InChI InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19)
Standard InChI Key YPFRNPDCPIFETI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C

Introduction

N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound belonging to the benzamide family. It features a benzamide backbone with specific substituents that significantly influence its chemical and biological properties. The compound includes a nitro group (-NO2), a hydroxy group (-OH), and a dimethylphenyl moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from appropriate precursors such as 2,4-dimethylaniline and 2-hydroxy-5-nitrobenzoic acid. The reaction may involve condensation reactions facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Optimization of synthesis conditions is crucial for achieving high yields and purity.

Biological Activity

While specific biological data for N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is limited, compounds with similar structures have shown potential antimicrobial and antifungal activities. The nitro and hydroxy groups can interact with biological targets, influencing the compound's efficacy against pathogens.

CompoundBiological Activity
Similar BenzamidesAntimicrobial, Antifungal
N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamidePotential antimicrobial activity

Comparison with Related Compounds

Comparing N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide with other benzamide derivatives highlights the impact of substituents on biological activity:

CompoundStructure FeaturesUnique Aspects
N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamideDifferent nitro positionDifferent reactivity and biological activity
5-Chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamideChlorine substituentPotentially different reactivity due to chlorine
N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamideNitro at the 5-positionUnique interaction profile with biological targets

Potential Applications

Given its structural features, N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide may have applications in medicinal chemistry, particularly in the development of antimicrobial agents. Further research is needed to explore its efficacy and safety profile.

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